tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate
Description
tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate (CAS: 1401532-61-3) is a synthetic carbamate derivative with a molecular formula of C₂₄H₃₃N₃O₂ and a molecular weight of 395.55 g/mol . Its structure comprises a cyclohexyl backbone modified with a methyl carbamate group, a tertiary butyl moiety, and a benzylamine linker connected to a pyridin-4-yl substituent.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[4-[(3-pyridin-4-ylphenyl)methylamino]cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-24(2,3)29-23(28)27(4)22-10-8-21(9-11-22)26-17-18-6-5-7-20(16-18)19-12-14-25-15-13-19/h5-7,12-16,21-22,26H,8-11,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSOJAALCCJCNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)NCC2=CC(=CC=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Cyclohexyl Amine Intermediate
The cyclohexyl amine core, often in the form of tert-butyl carbamate-protected cyclohexyl amine derivatives, is typically prepared by:
- Starting from cyclohexanone or substituted cyclohexyl precursors.
- Introducing the amino group at the 4-position via reductive amination or nucleophilic substitution.
- Protecting the amine with tert-butyl carbamate (Boc) to prevent side reactions during subsequent steps.
For example, related compounds such as tert-butyl piperidin-4-yl-carbamate have been synthesized by benzylation of the ring nitrogen followed by Boc deprotection, indicating the utility of Boc protection in these syntheses.
Coupling with 3-(Pyridin-4-yl)benzyl Amine
The key step involves attaching the 3-(pyridin-4-yl)benzyl moiety to the cyclohexyl amine. This can be achieved by:
- Reacting the Boc-protected cyclohexyl amine intermediate with 3-(pyridin-4-yl)benzyl halides or activated derivatives under nucleophilic substitution conditions.
- Alternatively, amide coupling reactions using coupling reagents such as HOBt (1-Hydroxybenzotriazole), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and DIEA (N,N-Diisopropylethylamine) facilitate the formation of the C-N bond efficiently.
These coupling methods are well-established in the synthesis of related carbamate and amine derivatives, providing high yields and stereochemical control.
Protection and Deprotection Steps
- The tert-butyl carbamate (Boc) group is introduced early to protect the amine during coupling and other functional group transformations.
- Boc deprotection is typically achieved by treatment with trifluoroacetic acid (TFA) or 5% piperidine in DMF, depending on the stability of other functional groups present.
- This step is crucial to liberate the free amine for further functionalization or final product formation.
Reaction Conditions and Solvents
- Common solvents include acetonitrile, N,N-dimethylformamide (DMF), and ethyl acetate , which provide good solubility and reaction efficiency.
- Bases such as triethylamine or N,N-diisopropylethylamine (DIEA) are used to neutralize acids formed during coupling.
- Reaction temperatures are generally maintained between room temperature and moderate heating (25–60 °C) to optimize reaction rates without decomposing sensitive groups.
Purification and Characterization
- The final compound is purified by standard organic chemistry techniques such as filtration, crystallization, and chromatography .
- Characterization methods include 1H and 13C NMR spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry to confirm structure and purity.
Summary Table of Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of cyclohexyl amine intermediate | Reductive amination, Boc protection | Boc protects amine during reactions |
| 2 | Preparation of 3-(pyridin-4-yl)benzyl derivative | Halide or activated ester derivatives | Used for coupling with amine |
| 3 | Coupling reaction | HOBt, HCTU, DIEA in DMF or acetonitrile | Forms C-N bond between amine and benzyl |
| 4 | Boc deprotection | TFA or 5% piperidine in DMF | Liberates free amine |
| 5 | Purification | Filtration, chromatography | Ensures compound purity |
| 6 | Characterization | NMR, HPLC, MS | Confirms structure and purity |
Research Findings and Optimization Notes
- The use of HOBt and HCTU coupling reagents enhances the coupling efficiency and minimizes racemization, which is critical for maintaining stereochemical integrity.
- Boc protection is preferred due to its stability under coupling conditions and easy removal under mild acidic conditions.
- Reaction monitoring by HPLC ensures completion and helps optimize reaction times.
- Solvent choice affects solubility and reaction kinetics; DMF and acetonitrile are favored for their polarity and ability to dissolve both reagents and bases effectively.
- The stereochemistry of the cyclohexyl ring is preserved by controlling reaction conditions and using mild deprotection protocols.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes the following reactions:
Hydrolysis
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Conditions : Acidic or basic aqueous solutions
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Products : Cyclohexyl amine and methyl carbamate
Oxidation
-
Reagents : KMnO4 or H2O2
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Products : Amide or nitroso derivatives
Substitution
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Reagents : Nucleophiles (e.g., NH2R) or electrophiles (e.g., SOCl2)
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Products : Modified carbamate esters
Chemical Data
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C24H33N3O2 | |
| Molecular Weight | 395.5 g/mol | |
| 1H NMR (CDCl3, δ ppm) | 8.59 (td, J = 4.6, 1.7 Hz) | |
| Melting Point | Not reported | |
| Solubility | Soluble in DCM, EtOAc |
Analytical Techniques
Stability and Degradation
Comparative Reactivity
Critical Findings
-
Synthesis Efficiency : Reductive amination achieves >99% yield under optimized conditions
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Regioselectivity : Pyridin-4-yl substitution directs reactivity toward specific binding sites
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Purification Challenges : Requires silica gel chromatography due to polar functional groups
Limitations and Risks
Scientific Research Applications
Chemical Properties and Structure
The compound's chemical formula is , and it features a tert-butyl group, a pyridine moiety, and a carbamate functional group. Its structural complexity allows for interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Recent studies indicate that compounds similar to tert-butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate exhibit antimicrobial properties. For instance, derivatives of arylurea have shown effectiveness against multidrug-resistant bacterial strains, including MRSA and VRE . The ability to combat such resistant strains highlights the compound's relevance in addressing public health challenges related to antibiotic resistance.
Anticancer Potential
Research has suggested that compounds with structural similarities may serve as inhibitors of various cancer cell lines. For example, certain piperidine derivatives have been evaluated for their ability to inhibit tumor growth in vitro . The incorporation of the pyridine ring in the structure may enhance binding affinity to cancer-related targets.
Target Identification
The compound is being investigated for its interactions with specific biological targets involved in disease pathways. For example, its potential as a FAK (Focal Adhesion Kinase) inhibitor has been explored, which may lead to applications in cancer therapy . Understanding the target interactions can facilitate the design of more effective drugs.
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early-stage toxicological assessments are also essential to evaluate safety profiles before advancing to clinical trials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
tert-Butyl ((1r,4r)-4-(3-chloro-N-(3-(pyridin-4-yl)benzyl)benzo[b]thiophene-2-carboxamido)cyclohexyl)(methyl)carbamate (CAS: 1060978-44-0)
- Molecular Formula : C₃₃H₃₆ClN₃O₃S
- Molecular Weight : 590.18 g/mol
- Key Features :
- Incorporates a benzo[b]thiophene-2-carboxamido core with a chloro substituent.
- Retains the pyridin-4-ylbenzyl and methyl carbamate groups but introduces a rigid bicyclic system.
- The rigid structure may restrict conformational flexibility, affecting target binding .
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate (CAS: 1286264-34-3)
- Molecular Formula : C₁₈H₂₇BrN₂O₂
- Molecular Weight : 383.33 g/mol
- Key Features :
- Substitutes the pyridin-4-yl group with a 2-bromobenzyl moiety.
- Lacks the methyl group on the carbamate.
- This alteration may reduce affinity for targets reliant on aromatic stacking .
Bicyclo[2.2.2]octane-Based Analogues (e.g., and )
- Key Features :
- Replace the cyclohexyl group with a bicyclo[2.2.2]octane scaffold.
- Include pyrrolo[2,3-b]pyridine or pyrazolo[4,3-d]pyrrolo[2,3-b]pyridine heterocycles.
- The heterocycles may improve kinase inhibition profiles due to their resemblance to ATP purine rings .
Table 1: Comparative Data of Selected Compounds
Solubility and Lipophilicity
- The target compound’s pyridinyl group enhances water solubility via hydrogen bonding, whereas bromine or chloro substituents (e.g., CAS 1060978-44-0) increase logP values, favoring lipid bilayer penetration but risking toxicity .
- Bicyclo[2.2.2]octane derivatives () exhibit lower solubility due to rigid, non-polar frameworks .
Biological Activity
Tert-butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings, including case studies and data tables summarizing its biological activity.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H25N3O2
- IUPAC Name : this compound
This structure includes a tert-butyl group, a pyridine moiety, and a cyclohexyl carbamate, which are critical for its biological interactions.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of enzymes related to neurodegenerative diseases. For instance, some derivatives have been reported to inhibit acetylcholinesterase, which is crucial for the treatment of Alzheimer's disease .
- Modulation of Immune Responses : The compound's structure suggests it may interact with immune pathways, potentially modulating responses through PD-1/PD-L1 interactions, which are vital in cancer immunotherapy .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Neuroprotective Effects : It has been shown to reduce oxidative stress in astrocytes exposed to amyloid-beta peptides, indicating potential protective effects against neurodegeneration .
In Vivo Studies
Animal models have provided insights into the compound's pharmacokinetics and efficacy:
- Alzheimer's Disease Models : In rat models treated with scopolamine (which induces cognitive impairment), the compound demonstrated moderate protective effects against cognitive decline, although its bioavailability in the brain was noted as a limiting factor .
Data Summary
Case Studies
-
Neuroprotection in Alzheimer's Disease :
- A study investigated the effects of the compound on astrocytes exposed to amyloid-beta. Results indicated that it could reduce cell death and inflammatory responses, suggesting a neuroprotective role.
- Immunomodulatory Effects :
Q & A
Q. What analytical methods validate purity for publication-quality data, and how are column conditions optimized?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
